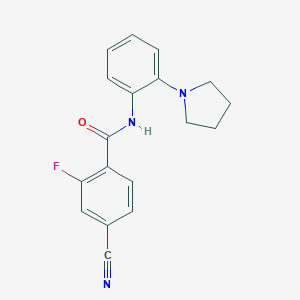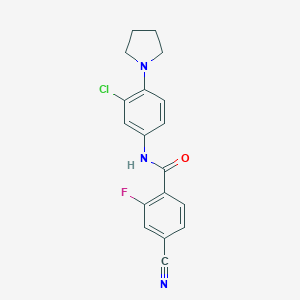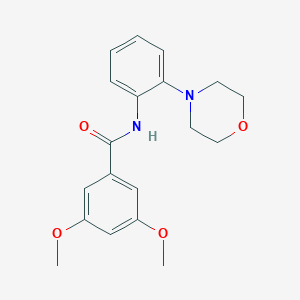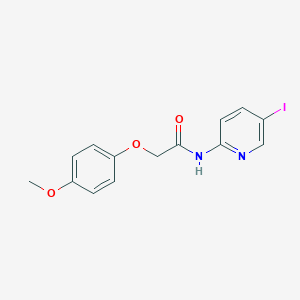
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, commonly known as IPAMA, is a chemical compound that has been widely studied for its potential applications in scientific research. IPAMA is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
IPAMA has been studied for its potential applications in a wide range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, IPAMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, IPAMA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, IPAMA has been shown to inhibit the replication of viruses and bacteria.
Mécanisme D'action
IPAMA acts as a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes. CK2 is overexpressed in many types of cancer and has been shown to promote cell survival and proliferation. By inhibiting CK2, IPAMA can induce apoptosis and inhibit the growth of cancer cells. In addition, IPAMA has been shown to protect neurons from oxidative stress by inhibiting the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival pathways.
Biochemical and Physiological Effects
IPAMA has been shown to have a range of biochemical and physiological effects. In cancer cells, IPAMA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, IPAMA has been shown to protect against oxidative stress and reduce inflammation. In infectious diseases, IPAMA has been shown to inhibit the replication of viruses and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IPAMA is its potency as an inhibitor of CK2. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. However, one limitation of IPAMA is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on IPAMA. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease. Finally, there is interest in developing new analogs of IPAMA with improved solubility and potency.
Méthodes De Synthèse
IPAMA can be synthesized using a two-step process. The first step involves the reaction of 2-bromo-5-iodopyridine with sodium methoxide to form 5-iodo-2-methoxypyridine. The second step involves the reaction of 5-iodo-2-methoxypyridine with 4-methoxyphenol and chloroacetyl chloride to form IPAMA.
Propriétés
Formule moléculaire |
C14H13IN2O3 |
|---|---|
Poids moléculaire |
384.17 g/mol |
Nom IUPAC |
N-(5-iodopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-3-5-12(6-4-11)20-9-14(18)17-13-7-2-10(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Clé InChI |
SDROLOKXFAZQDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)
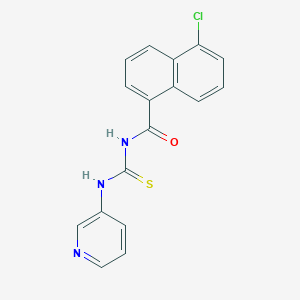
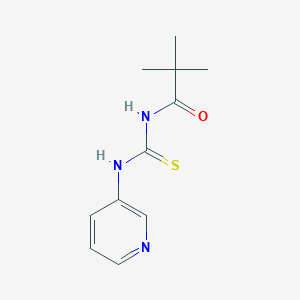
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
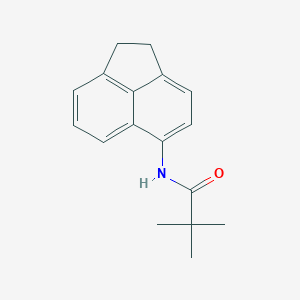
![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)
